molecular formula C5H5BrN2O2 B12631497 1-Amino-4-bromo-1H-pyrrole-2-carboxylic acid

1-Amino-4-bromo-1H-pyrrole-2-carboxylic acid

Cat. No.: B12631497
M. Wt: 205.01 g/mol
InChI Key: LOSPQTNVEDFKHJ-UHFFFAOYSA-N
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Description

1-Amino-4-bromo-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound that contains both amino and carboxylic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-4-bromo-1H-pyrrole-2-carboxylic acid typically involves the bromination of 1H-pyrrole-2-carboxylic acid followed by the introduction of an amino group. One common method involves the use of bromine in the presence of a catalyst to achieve selective bromination at the 4-position. Subsequent amination can be achieved using ammonia or an amine source under suitable conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other scalable techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-Amino-4-bromo-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogen derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or alkyl halides under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Hydrogen derivatives.

    Substitution: Hydroxyl or alkyl derivatives.

Scientific Research Applications

1-Amino-4-bromo-1H-pyrrole-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Amino-4-bromo-1H-pyrrole-2-carboxylic acid is not fully understood, but it is believed to interact with various molecular targets through its functional groups. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect the activity of enzymes and other proteins, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Amino-4-bromo-1H-pyrrole-2-carboxylic acid is unique due to the presence of both amino and bromine functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets

Properties

IUPAC Name

1-amino-4-bromopyrrole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O2/c6-3-1-4(5(9)10)8(7)2-3/h1-2H,7H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOSPQTNVEDFKHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(C=C1Br)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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